molecular formula C8H16N2 B13469882 2-Ethyl-2-azaspiro[3.3]heptan-6-amine

2-Ethyl-2-azaspiro[3.3]heptan-6-amine

Cat. No.: B13469882
M. Wt: 140.23 g/mol
InChI Key: MGADNMSYVNZDTI-UHFFFAOYSA-N
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Description

2-Ethyl-2-azaspiro[3.3]heptan-6-amine is a spirocyclic amine compound characterized by a unique spirocyclic structure. This compound has garnered interest in the fields of medicinal chemistry and drug design due to its potential biological activities and structural novelty .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-azaspiro[3.3]heptan-6-amine typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the cyclization of corresponding 1,3-bis-electrophiles at 1,1-carbon or 1,1-nitrogen bis-nucleophiles . This process can be carried out under various conditions, including thermal [2+2] cycloaddition reactions between endocyclic alkenes and isocyanates .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. These methods often employ protecting group-free routes and cyclization reactions under basic conditions .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-azaspiro[3.3]heptan-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include MCPBA for oxidation and alane for reduction. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include epoxides, β-lactams, and various polyfunctionalized bicyclic systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2-azaspiro[3.3]heptan-6-amine stands out due to its unique spirocyclic structure, which provides a rigid and sterically constrained framework. This structural feature enhances its potential as a selective and efficient ligand for biological targets, making it a valuable compound in medicinal chemistry and drug design .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

2-ethyl-2-azaspiro[3.3]heptan-6-amine

InChI

InChI=1S/C8H16N2/c1-2-10-5-8(6-10)3-7(9)4-8/h7H,2-6,9H2,1H3

InChI Key

MGADNMSYVNZDTI-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(C1)CC(C2)N

Origin of Product

United States

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